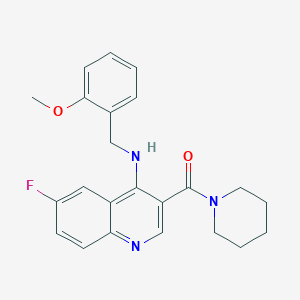

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide, also known as FB1, is a mycotoxin produced by Fusarium fungi. FB1 has been found in various crops, including corn, rice, and wheat, and has been known to cause toxic effects in humans and animals. Despite its toxic nature, FB1 has been extensively studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Several studies focused on synthesizing and characterizing compounds structurally related to the specified chemical. For example, a series of compounds were synthesized, including derivatives with cytotoxic effects on breast cancer cell lines, showcasing the compound's potential in cancer research and treatment (Kelly et al., 2007). Another study synthesized coumarin benzothiazole derivatives, investigated for their photophysical properties and recognition properties for cyanide anions, highlighting their potential as chemosensors (Wang et al., 2015).

Biological Activity

Research into the biological activity of related compounds includes the development of novel compounds exhibiting antimicrobial activity, such as fluorobenzamides containing thiazole and thiazolidine, showing significant activity against various bacterial and fungal strains (Desai et al., 2013). Another example is the investigation of benzimidazole and benzothiazole conjugated Schiff base compounds as fluorescent sensors for metal ions, further emphasizing the utility of similar structures in the development of diagnostic tools (Suman et al., 2019).

Antimicrobial and Sensor Applications

Compounds similar to the one inquired about have been evaluated for their antimicrobial properties and as sensors. For instance, biphenyl benzothiazole-2-carboxamide derivatives showed promise as diuretic agents (Yar & Ansari, 2009), and coumarin benzothiazole derivatives were developed as chemosensors for anions, showcasing the compound's potential in environmental monitoring and healthcare diagnostics (Wang et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide involves the condensation of 4-fluoro-3-methyl-1,3-benzothiazol-2-amine with 4-oxochromene-3-carboxylic acid followed by the addition of an appropriate coupling agent to form the final product.", "Starting Materials": [ "4-fluoro-3-methyl-1,3-benzothiazol-2-amine", "4-oxochromene-3-carboxylic acid", "Coupling agent (e.g. EDC, HATU, DCC)" ], "Reaction": [ "Step 1: Dissolve 4-fluoro-3-methyl-1,3-benzothiazol-2-amine and 4-oxochromene-3-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add a coupling agent (e.g. EDC, HATU, DCC).", "Step 2: Stir the reaction mixture at room temperature for several hours until completion.", "Step 3: Purify the crude product by column chromatography using an appropriate solvent system (e.g. hexanes/ethyl acetate).", "Step 4: Characterize the final product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its structure." ] } | |

Número CAS |

868375-31-9 |

Fórmula molecular |

C18H11FN2O3S |

Peso molecular |

354.36 |

Nombre IUPAC |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C18H11FN2O3S/c1-21-15-12(19)6-4-8-14(15)25-18(21)20-17(23)11-9-24-13-7-3-2-5-10(13)16(11)22/h2-9H,1H3 |

Clave InChI |

YTGAUELNZXWTAJ-ZZEZOPTASA-N |

SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-4-(2,3-dihydro-1-benzofuran-5-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2712058.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2712063.png)

![(Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2712068.png)

![7-(4-Chlorophenyl)-2-[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2712069.png)

![2-Benzyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712071.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712073.png)

methanone](/img/structure/B2712076.png)